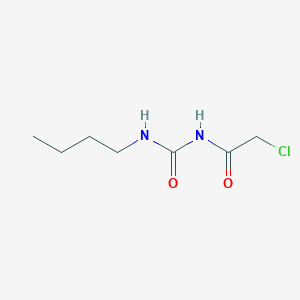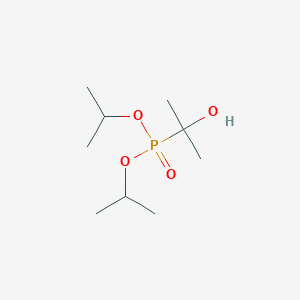
4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Vue d'ensemble
Description
“4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H11NO2 . It is a solid substance and is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular weight of “this compound” is 201.22 . The SMILES string representation is O=C(O)C1=CC=C(C©=C1)N2C=CC=C2 . The InChI representation is 1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is classified as a non-combustible solid . The flash point is not applicable .Applications De Recherche Scientifique
Supramolecular Liquid Crystals and Mesophase Behavior
4-Methyl-3-(1H-pyrrol-1-yl)benzoic acid and related compounds have been explored for their potential in creating supramolecular liquid crystals through hydrogen bonding interactions. Research by Naoum et al. (2010) and Naoum et al. (2010) in "Molecular Crystals and Liquid Crystals" and "Liquid Crystals" journals respectively, has shown that lateral substitution in molecules like this compound significantly impacts the formation and stability of liquid crystal phases. These studies emphasize the role of molecular structure in dictating the mesophase behavior of liquid crystalline materials, which can be crucial for applications in displays and optical devices (Naoum, Fahmi, & Almllal, 2010); (Naoum, Fahmi, Mohammady, & Abaza, 2010).
Electropolymerization and Spectroelectrochemical Properties
Almeida et al. (2017) in "Electrochimica Acta" described the synthesis and characterization of a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid, showcasing its electrochromic properties. This work highlights the potential of this compound derivatives in creating materials with tunable optical properties, useful for applications in smart windows, displays, and sensors (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Synthesis and Structural Investigation of Organostannyl Esters
Tzimopoulos et al. (2010) reported on the synthesis and structural investigation of triorganostannyl esters of this compound derivatives. This study provides insights into the physicochemical properties of these compounds, which could be beneficial for the development of materials with specific optical or electrical characteristics, with potential applications in materials science and catalysis (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).
Biological Applications and Toxicity Studies
Research conducted by Shahid et al. (2005) on organotin(IV) complexes of this compound derivatives revealed their potential biological applications. The study evaluated the toxicity of these complexes against various bacteria and fungi, offering a foundation for the development of new antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).
Propriétés
IUPAC Name |
4-methyl-3-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBYYSTKWMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358226 | |
| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593272-75-4 | |
| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B1619352.png)





![Isothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1619364.png)






